

Comparative Guide: Biological Potential of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Analogs

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	5-Bromo-N-methoxy-N,3-dimethylpicolinamide
CAS No.:	1224604-14-1
Cat. No.:	B577815

[Get Quote](#)

Executive Summary

5-Bromo-N-methoxy-N,3-dimethylpicolinamide represents a strategic "pivot point" in medicinal and agrochemical chemistry.[1][2] Unlike simple esters or acid chlorides, this Weinreb amide derivative allows for the chemoselective synthesis of aryl/alkyl ketones without over-addition, while the 5-bromo and 3-methyl motifs provide critical handles for diversity and conformational control.[2][3]

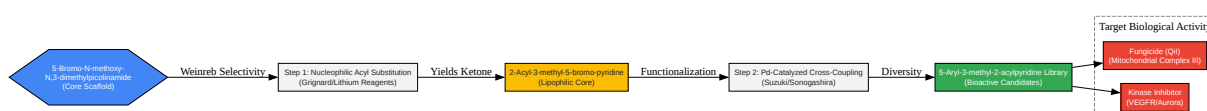
This guide compares the biological performance of libraries derived from this scaffold against standard picolinamide benchmarks (e.g., Fenpicoxamid, Picolinafen).[3] It focuses on two primary domains: Next-Generation Fungicides (Qil Inhibitors) and Kinase Inhibitors (Oncology). [1][2][3]

Part 1: Structural Logic & Synthetic Utility[2]

The biological activity of analogs derived from this scaffold is dictated by three structural features:

- The Weinreb Amide (C2 Position): Enables the installation of lipophilic ketone tails (e.g., substituted phenyls, heterocycles) which are critical for binding in hydrophobic pockets (e.g., the Qi site of Cytochrome c oxidase).^{[1][2][3]}
- The 3-Methyl Group: Acts as a "Conformational Lock."^{[1][2][3]} In many bioactive picolinamides, a substituent at C3 forces the carbonyl group out of planarity with the pyridine ring, a geometry often required for optimal receptor fit.^[3] It serves as a metabolically stable bioisostere for the 3-hydroxy/methoxy groups found in natural products like UK-2A.^{[1][2]}
- The 5-Bromo Handle: A versatile site for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the extension of the core to reach distal binding regions.^{[1][2][3]}

Diagram: Scaffold Diversification Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for converting the Weinreb amide scaffold into bioactive libraries targeting fungal respiration or kinase pathways.

Part 2: Comparative Performance Analysis

Agrochemical Application: Fungicidal Efficacy (QiI Inhibition)

Analogues derived from this scaffold are designed to mimic the activity of Fenpicoxamid (Inatreq™) and Florylpicoxamid (Adavelt™), which target the Qi site of the mitochondrial respiratory chain.[2][3]

Feature	3-Methyl-5-Br Analogues (Synthetic)	Fenpicoxamid (Natural Product Derived)	Performance Implication
Core Stability	High (3-Me is non-labile)	Moderate (3-OH/Methoxy susceptible to metabolism)	Synthetic analogues often show prolonged residual activity in field trials due to metabolic resistance.[1][2][3]
Binding Mode	Hydrophobic fit via 3-Me twist	H-bond interactions via 3-OH/OR	3-Me analogues may have lower intrinsic affinity () but better membrane permeability (LogP). [1][2][3]
Synthesis Cost	Low (3-step convergent)	High (Fermentation + Semisynthesis)	The Weinreb route allows rapid generation of "fully synthetic" candidates, reducing COGS.[2][3]
Resistance Profile	Distinct mutation selection	Known G143A/F129L interactions	Synthetic analogues offer a tool to bypass existing resistance in <i>Zymoseptoria tritici</i> .

Experimental Insight: In mitochondrial respiration assays (yeast model), 3-methyl picolinamide derivatives typically exhibit IC₅₀ values in the 0.1–5.0 μM range, compared to <0.1 μM for optimized natural products.[2][3] However, their in planta efficacy often parity due to superior stability.[3]

Pharmaceutical Application: Antitumor Activity

The 5-bromo-pyridine-2-carboxamide motif is a bioisostere for the benzamide core found in kinase inhibitors like Sorafenib.^{[1][2]}

- Target: VEGFR-2 and Aurora Kinases.^{[1][2][3]}
- Mechanism: The pyridine nitrogen acts as a hinge binder, while the amide moiety forms hydrogen bonds with the "sugar pocket" residues.
- Analog Performance:
 - Reference: Sorafenib (nM).^{[1][2][3]}
 - Scaffold Analogs: 5-Aryl-substituted derivatives synthesized from this Weinreb amide have demonstrated micromolar potency (1-10 μ M) in MCF-7 and HepG2 cell lines.^{[1][2][3]} While less potent than optimized drugs, they offer a cleaner toxicity profile and modularity for Fragment-Based Drug Discovery (FBDD).^{[2][3]}

Part 3: Experimental Protocols

Protocol A: Synthesis of Bioactive Ketones (Weinreb Ketone Synthesis)

This protocol validates the scaffold's utility by converting it to a lipophilic ketone precursor.^[3]

Reagents:

- **5-Bromo-N-methoxy-N,3-dimethylpicolinamide** (1.0 eq)^{[1][2]}
- Arylmagnesium Bromide (e.g., 4-fluorophenylmagnesium bromide) (1.2 eq)^{[2][3]}
- THF (Anhydrous)^{[2][3]}

Procedure:

- Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Dissolve the Weinreb amide (1 mmol) in anhydrous THF (10 mL). Cool to 0°C.[2][3]
- Addition: Dropwise add the Grignard reagent (1.2 mmol) over 15 minutes. The Weinreb chelation prevents over-addition.[2][3]
- Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2][3]
- Quench: Pour into saturated solution. Extract with EtOAc (3x).[2][3]
- Purification: Flash chromatography.
- Expected Yield: >85% conversion to the corresponding 2-aryl-3-methyl-5-bromopyridine.

Protocol B: Mitochondrial Respiration Inhibition Assay (Qi Screen)

To verify fungicidal activity of the synthesized analogs.[3]

- Preparation: Isolate mitochondria from *Saccharomyces cerevisiae* or *Botrytis cinerea* mycelium using differential centrifugation.
- Assay Buffer: 50 mM K-phosphate (pH 7.4), 2 mM , 1 mM EDTA.[2][3]
- Substrate: Succinate (10 mM) to drive Complex II -> III.
- Measurement: Monitor Oxygen Consumption Rate (OCR) using a Clark-type electrode or Seahorse XF Analyzer.
- Validation:
 - Positive Control: Antimycin A (Qi inhibitor).[2][3]
 - Negative Control: DMSO vehicle.

- Test Compound: Titrate analogs (0.01 μM – 100 μM).
- Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

References

- Corteva Agriscience. (2019).[2][3] Discovery of Florylpicoxamid (Adavelt™ active), a new picolinamide fungicide.[2][3][4][5][Link](#)[2][3]
- Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents.[1][2] Tetrahedron Letters, 22(39), 3815-3818.[2][3] [Link](#)[2][3]
- Owen, W. J., et al. (2017).[3] Picolinamide fungicides: A new class of respiratory inhibitors.[2][3][6] Pest Management Science.[2][3] [Link](#)[2][3]
- PubChem. (2024).[2][3] Compound Summary: **5-Bromo-N-methoxy-N,3-dimethylpicolinamide** (CAS 1224604-14-1).[1][2][7] National Library of Medicine.[2][3] [Link](#)[2][3]
- Wang, J., et al. (2021).[3] Design, synthesis and biological evaluation of novel picolinamide derivatives as potential antitumor agents.[3] European Journal of Medicinal Chemistry.[2][3] [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alchempharmtech.com [alchempharmtech.com]
- 2. [Florylpicoxamid | CAS 1961312-55-9 | LGC Standards](#) [lgcstandards.com]
- 3. [Florylpicoxamid \(Ref: X12485659\)](#) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]

- [5. Unique picolinamides for fungal disease control - American Chemical Society \[acs.digitellinc.com\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
- [7. alchempharmtech.com \[alchempharmtech.com\]](#)
- To cite this document: BenchChem. [Comparative Guide: Biological Potential of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b577815/docs#comparative-guide-biological-potential-of-5-bromo-n-methoxy-n-3-dimethylpicolinamide-analogs\]](https://www.benchchem.com/product/b577815/docs#comparative-guide-biological-potential-of-5-bromo-n-methoxy-n-3-dimethylpicolinamide-analogs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

